2,3-Dihydroxy-1,4-dithiobutane
2,3-Dihydroxy-1,4-dithiobutane
1, 4-Dithiothreitol, also known as clelands reagent or reagent, cleland's, belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. 1, 4-Dithiothreitol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 1, 4-Dithiothreitol can be biosynthesized from oxidized dithiothreitol; which is catalyzed by the enzyme vitamin K epoxide reductase complex subunit 1. In humans, 1, 4-dithiothreitol is involved in the vitamin K metabolism pathway.
L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
Brand Name:
Vulcanchem
CAS No.:
3483-12-3
VCID:
VC0142953
InChI:
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
SMILES:
C(C(C(CS)O)O)S
Molecular Formula:
C4H10O2S2
Molecular Weight:
154.3 g/mol
2,3-Dihydroxy-1,4-dithiobutane
CAS No.: 3483-12-3
Reference Standards
VCID: VC0142953
Molecular Formula: C4H10O2S2
Molecular Weight: 154.3 g/mol
CAS No. | 3483-12-3 |
---|---|
Product Name | 2,3-Dihydroxy-1,4-dithiobutane |
Molecular Formula | C4H10O2S2 |
Molecular Weight | 154.3 g/mol |
IUPAC Name | (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol |
Standard InChI | InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 |
Standard InChIKey | VHJLVAABSRFDPM-IMJSIDKUSA-N |
Isomeric SMILES | C([C@@H]([C@H](CS)O)O)S |
Impurities | Oxidized form: <2.5% (absorbance at 283nm) |
SMILES | C(C(C(CS)O)O)S |
Canonical SMILES | C(C(C(CS)O)O)S |
Colorform | Needles from ether Solid |
Melting Point | 42-43 °C |
Physical Description | Solid |
Description | 1, 4-Dithiothreitol, also known as clelands reagent or reagent, cleland's, belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. 1, 4-Dithiothreitol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 1, 4-Dithiothreitol can be biosynthesized from oxidized dithiothreitol; which is catalyzed by the enzyme vitamin K epoxide reductase complex subunit 1. In humans, 1, 4-dithiothreitol is involved in the vitamin K metabolism pathway. L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol. A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols. |
Shelf Life | Chemical stability: May decompose on exposure to moist air or water. Stable under recommended storage conditions. |
Solubility | In water, 4.94X10+5 mg/L at 25 °C (est) Freely soluble in water Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe |
Synonyms | (2R,3R)-rel-1,4-Dimercapto-2,3-butanediol; (±)-1,4-Dimercapto-2,3-butanediol; (±)-Dithiothreitol; 1,4-Dithio-DL-threitol; 1,4-Dithiothreitol; Cleland’s reagent; DL-1,4-Dimercapto-2,3-dihydroxybutane; DL-1,4-Dithiothreitol; DL-Dithiothreitol; DTT; DTT |
Vapor Pressure | 1.28X10-4 mm Hg at 25 °C (est) |
PubChem Compound | 439196 |
Last Modified | Nov 11 2021 |
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